molecular formula C10H13NO2 B1585367 Ethyl 4-amino-3-methylbenzoate CAS No. 40800-65-5

Ethyl 4-amino-3-methylbenzoate

Cat. No.: B1585367
CAS No.: 40800-65-5
M. Wt: 179.22 g/mol
InChI Key: JUKRQDBAJXYXIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is an aromatic ester formed by the esterification of 4-amino-3-methylbenzoic acid with ethanol. This compound is characterized by a benzene ring with an amino group (NH₂) at the 4th position, a methyl group (CH₃) at the 3rd position, and an ethyl ester group (CH₂CH₃-COO-) linked to the carbonyl group (C=O) of the benzoic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3-methylbenzoate can be achieved through a multi-step process. One common method involves the ortho-alkylation of anilines. The procedure includes the following steps :

    Formation of Ethyl 4-amino-3-(methylthiomethyl)benzoate:

    Reduction to this compound:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification of 4-amino-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Ethyl 4-amino-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its use in drug development, particularly in the design of local anesthetics and other therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to the sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Ethyl 4-amino-3-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-methylbenzoate: Similar structure but with different positioning of the amino and methyl groups.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-amino-2-methylbenzoate: Similar structure but with the methyl group at the 2nd position.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKRQDBAJXYXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300408
Record name ethyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40800-65-5
Record name 40800-65-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40800-65-5
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Synthesis routes and methods

Procedure details

To a suspension of 4-amino-3-methylbenzoic acid (5.00 g, 33.1 mmol) in ethanol (50 ml), concentrated sulfuric acid (5.00 ml) was slowly added. The mixture was heated under reflux for 3 hours. The solvent was distilled off under a reduced pressure. After the volume of the mixture was approximately halved, the mixture was neutralized with a saturated sodium bicarbonate solution. The mixture was subjected to extraction with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and then concentrated to give the title compound (5.87 g, 99%) as a light-brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-amino-3-methylbenzoate
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Customer
Q & A

Q1: What is the structural characterization of Ethyl 4-amino-3-methylbenzoate?

A: this compound is an organic compound. Its molecular formula is C10H13NO2, and its molecular weight is 179.22 g/mol []. The asymmetric unit of the compound contains two molecules that form a dimer through N—H⋯N hydrogen bonds []. These dimers further connect via N—H⋯O intermolecular hydrogen bonds [].

Q2: Can you describe the synthesis of this compound?

A: this compound can be synthesized through the ortho-alkylation of Ethyl 4-aminobenzoate (Benzocaine) []. This process involves several steps, including the formation of an intermediate compound, Ethyl 4-amino-3-(methylthiomethyl)benzoate. The final product is obtained after a series of reactions, including halogenation, rearrangements, and reduction using a Raney nickel catalyst [].

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